

BMS-303141: A Targeted Approach to Disrupting Cancer Cell Metabolism

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Compound of Interest

Compound Name: BMS-303141

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the increased reliance on de novo lipogenesis for the synthesis of cellular membranes and signaling molecules. ATP-citrate lyase (ACLY), a pivotal enzyme that links glucose metabolism to lipid synthesis, has emerged as a promising therapeutic target in oncology. **BMS-303141** is a potent and cell-permeable small molecule inhibitor of ACLY. This technical guide provides a comprehensive overview of the core principles of **BMS-303141**'s mechanism of action, its impact on cancer cell metabolism, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Role of ACLY in Cancer Metabolism

Cancer cells are characterized by an increased uptake of glucose and a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides the necessary building blocks and energy for rapid cell growth. A crucial downstream consequence of this altered glucose metabolism is the enhanced synthesis of fatty acids.

ATP-citrate lyase (ACLY) is a key cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary substrate for both fatty acid and cholesterol biosynthesis.[1] In cancer cells, citrate derived from the mitochondrial tricarboxylic acid (TCA) cycle is exported to the cytoplasm, where ACLY converts it into acetyl-CoA.[1] This process is fundamental for the de novo synthesis of lipids required for the formation of new cell membranes and for post-translational protein modifications like histone acetylation, which plays a role in gene expression.[2]

Given its central role in linking glucose metabolism to lipogenesis, ACLY is frequently overexpressed in various cancers and its inhibition has been shown to suppress tumor cell growth and induce apoptosis, making it an attractive target for cancer therapy.[1][3]

BMS-303141: A Potent Inhibitor of ATP-Citrate Lyase

BMS-303141 is a highly potent and cell-permeable inhibitor of ATP-citrate lyase.[4] Its inhibitory action blocks the production of cytosolic acetyl-CoA, thereby disrupting de novo lipogenesis. This targeted inhibition of a critical metabolic pathway forms the basis of its anti-neoplastic activity.

Quantitative Data on BMS-303141 Activity

The efficacy of **BMS-303141** has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Parameter	Value	Cell Line/System	Reference
ACLY Inhibition IC50	0.13 μ M	Human recombinant ACL	[4][5]
Lipid Synthesis Inhibition IC50	8 μ M	HepG2 (Hepatocellular Carcinoma)	[5][6]
Cytotoxicity (up to)	No cytotoxicity up to 50 μ M	-	[5]

Cancer Cell Line	Assay	Concentration Range	Incubation Time	Observed Effect	Reference
HepG2 (Hepatocellular Carcinoma)	MTT Assay	10-20 μ M	-	Significant suppression of proliferation	[4]
Huh-7 (Hepatocellular Carcinoma)	MTT Assay	10-20 μ M	-	Significant suppression of proliferation	[4]
ESCC (Esophageal Squamous Cell Carcinoma)	Cell Survival Assay	0-80 μ M	24-96 h	Significant inhibition of cell survival	[7]
C4-2 (Castration-Resistant Prostate Cancer)	Proliferation Assay	10 μ M (in combination with Enzalutamide)	72 h	Strong sensitization to Enzalutamide	[8][9]
HepG2 (Hepatocellular Carcinoma)	Colony Formation Assay	10-20 μ M	-	Significant reduction in colony number	[4]
Huh-7 (Hepatocellular Carcinoma)	Colony Formation Assay	10-20 μ M	-	Significant reduction in colony number	[4]

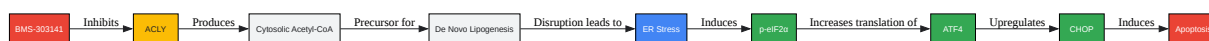
Key Signaling Pathways Modulated by BMS-303141

The anti-cancer effects of **BMS-303141** are mediated through the modulation of specific signaling pathways, which can vary depending on the cancer type.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, inhibition of ACLY by **BMS-303141** leads to the induction of endoplasmic reticulum (ER) stress.[8] This stress response is a consequence of the disruption of lipid metabolism, which is crucial for the proper functioning of the ER. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged, can lead to apoptosis.

The key signaling cascade initiated by **BMS-303141** in HCC involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α), which in turn leads to the increased translation of Activating Transcription Factor 4 (ATF4).[8] ATF4 then upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP), ultimately leading to programmed cell death.[8]



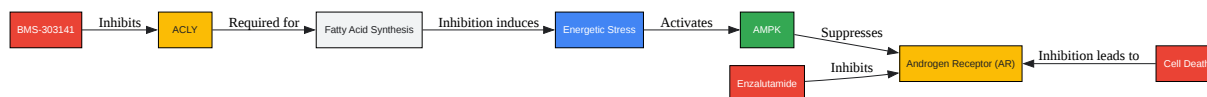
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BMS-303141 induced ER stress-mediated apoptosis in HCC.

Sensitization of Castration-Resistant Prostate Cancer to Androgen Receptor Antagonism via AMPK Activation

In castration-resistant prostate cancer (CRPC), **BMS-303141** has shown significant efficacy when used in combination with androgen receptor (AR) antagonists like enzalutamide.[8][9] The inhibition of ACLY in these cells induces energetic stress, leading to the activation of AMP-activated protein kinase (AMPK).[9]

Activated AMPK is a key cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance. In the context of CRPC, AMPK activation has a dual effect. Firstly, it further inhibits fatty acid synthesis, exacerbating the metabolic stress. Secondly, and more importantly, it leads to the suppression of AR activity, a key driver of CRPC progression.[9] This synergistic action of ACLY inhibition and AR antagonism leads to enhanced cell death.



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Synergistic effect of **BMS-303141** and Enzalutamide in CRPC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of **BMS-303141**.

Cell Viability Assessment (MTT Assay)

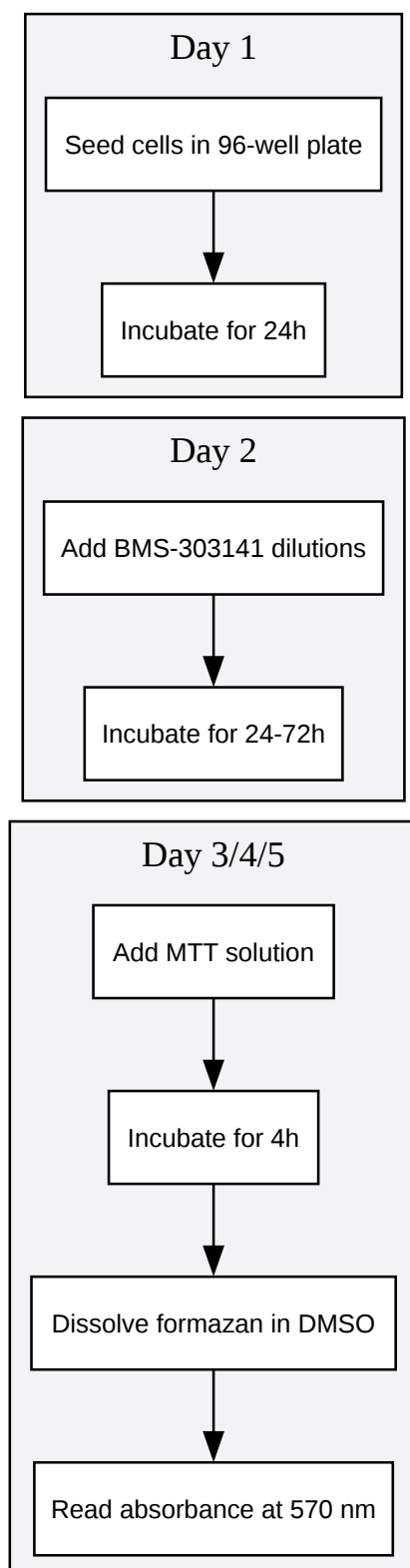
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- **BMS-303141** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
- Prepare serial dilutions of **BMS-303141** in complete culture medium. A suggested concentration range for initial experiments is 0.1 μ M to 100 μ M.
- After 24 hours, replace the medium with 100 μ L of medium containing the different concentrations of **BMS-303141**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.



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Workflow for MTT Cell Viability Assay.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with **BMS-303141**.

Materials:

- Cancer cell lines
- Complete culture medium
- **BMS-303141**
- 6-well plates
- Crystal violet solution (0.5% in methanol)

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Allow the cells to attach overnight.
- Treat the cells with various concentrations of **BMS-303141** for a defined period (e.g., 24 or 48 hours).
- Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of ≥ 50 cells).

Western Blot Analysis for Signaling Pathway Proteins

This protocol provides a general framework for detecting the phosphorylation or expression levels of key proteins in the ER stress and AMPK pathways.

Materials:

- Cancer cells treated with **BMS-303141**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific to p-eIF2 α , ATF4, CHOP, p-AMPK, total AMPK, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C. (Refer to manufacturer's datasheet for recommended antibody dilutions).
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Recommended Antibodies:

- p-eIF2 α (Ser51) Antibody: Cell Signaling Technology, #9721 (1:1000 dilution)[[10](#)]
- ATF4 Antibody: Thermo Fisher Scientific, PA5-27576 (1:500-1:3000 dilution) or MA5-32364 (1:2000-1:5000 dilution)[[11](#)][[12](#)]
- CHOP Antibody: Details to be sourced from specific publications.
- p-AMPK α (Thr172) Antibody: Details to be sourced from specific publications.
- AMPK α Antibody: Details to be sourced from specific publications.

In Vivo Xenograft Studies

The following are general protocols for establishing and treating tumor xenografts. Specific details may vary based on the animal model and research question.

Hepatocellular Carcinoma (HepG2) Xenograft Model:

- Cell Preparation: Harvest HepG2 cells and resuspend them in a mixture of serum-free medium and Matrigel.
- Implantation: Subcutaneously inject approximately 1×10^7 HepG2 cells into the flank of immunodeficient mice (e.g., nude mice).[[13](#)]

- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$.[\[13\]](#)[\[14\]](#)
- Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **BMS-303141** orally at a dose of 5 mg/kg/day. [\[7\]](#) The vehicle for administration should be clearly defined (e.g., a solution in 0.5% methylcellulose).
- Endpoint: Continue treatment for a specified period (e.g., 8 days) and monitor tumor volume and body weight.[\[7\]](#) At the end of the study, tumors can be excised for further analysis.

Castration-Resistant Prostate Cancer Xenograft Model:

- Cell Line: Utilize a relevant CRPC cell line such as C4-2.
- Animal Model: Use castrated male immunodeficient mice.
- Implantation: Subcutaneously inject the CRPC cells.
- Treatment: Once tumors are established, treat the mice with **BMS-303141** (e.g., 10 µM) in combination with an AR antagonist like enzalutamide.[\[8\]](#)[\[9\]](#) The specific doses and administration routes for the in vivo combination therapy need to be optimized.
- Analysis: Monitor tumor growth and at the end of the study, tumors can be analyzed for markers of apoptosis and signaling pathway activation.

Conclusion and Future Directions

BMS-303141 represents a promising therapeutic agent that targets a key metabolic vulnerability in a range of cancers. Its ability to disrupt de novo lipogenesis and modulate critical signaling pathways like ER stress-induced apoptosis and AMPK activation highlights the potential of metabolic targeting in oncology. The synergistic effects observed when combined with other targeted therapies, such as AR antagonists in prostate cancer, open up new avenues for combination treatment strategies.

Future research should focus on further elucidating the molecular mechanisms underlying the differential sensitivity of various cancer types to **BMS-303141**. A comprehensive profiling of its efficacy across a wider panel of cancer cell lines and in patient-derived xenograft models will be crucial for identifying patient populations most likely to benefit from this therapy. Furthermore, the exploration of additional combination strategies and the investigation of potential resistance mechanisms will be vital for the successful clinical translation of ACLY inhibitors like **BMS-303141**. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at advancing our understanding and application of this novel anti-cancer agent.

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